molecular formula C23H21ClFN3O3 B11234130 N-(3-chloro-4-fluorophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11234130
M. Wt: 441.9 g/mol
InChI Key: SHJQWXKEJJJSGE-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the quinoline derivative with the appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline and piperidine derivatives.

Properties

Molecular Formula

C23H21ClFN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C23H21ClFN3O3/c24-18-12-15(8-9-19(18)25)26-21(29)14-28-20-7-3-2-6-16(20)17(13-22(28)30)23(31)27-10-4-1-5-11-27/h2-3,6-9,12-13H,1,4-5,10-11,14H2,(H,26,29)

InChI Key

SHJQWXKEJJJSGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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